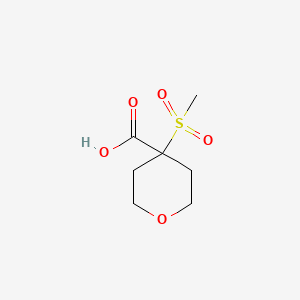

4-Methanesulfonyloxane-4-carboxylic acid

Description

Properties

IUPAC Name |

4-methylsulfonyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5S/c1-13(10,11)7(6(8)9)2-4-12-5-3-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOKFXZOQMMIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis of 4-Methanesulfonyloxane-4-carboxylic Acid: A Novel Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-methanesulfonyloxane-4-carboxylic acid, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. The methanesulfonyloxy (mesylate) group is an excellent leaving group, making this molecule a valuable intermediate for nucleophilic substitution reactions in the construction of complex molecular architectures. Given the absence of a direct, documented synthesis in peer-reviewed literature, this document outlines a rational, multi-step approach rooted in established and reliable organic chemistry transformations. We will delve into the strategic considerations behind each synthetic step, provide detailed, theoretically-grounded experimental protocols, and present the information with the clarity and rigor required by researchers and professionals in the field.

Introduction and Strategic Overview

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability. The simultaneous presence of a carboxylic acid and a highly reactive mesylate group at the C4 position of the oxane ring in this compound creates a unique and versatile building block.

Our proposed synthetic strategy is predicated on a convergent approach, beginning with the construction of a key intermediate, a 4-hydroxyoxane-4-carboxylate derivative. This intermediate then undergoes mesylation, followed by hydrolysis to yield the final target compound.

Logical Workflow of the Proposed Synthesis

Caption: Proposed multi-step synthesis of this compound.

Synthesis of the Core Scaffold: Tetrahydropyran-4-carboxylic Acid

The initial phase of the synthesis focuses on constructing the tetrahydropyran-4-carboxylic acid core. This is a well-documented process, offering a robust and scalable foundation for the subsequent, more complex transformations.[1][2]

Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate

The synthesis commences with a classic cyclization reaction. Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a double alkylation with bis(2-chloroethyl) ether, resulting in the formation of the tetrahydropyran ring.[1][2]

-

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

-

Add diethyl malonate dropwise to the stirred solution at room temperature.

-

Subsequently, add bis(2-chloroethyl) ether to the reaction mixture.

-

Heat the mixture to reflux for 12-18 hours to ensure complete reaction.

-

After cooling, remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate.

-

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification.[1]

-

Experimental Protocol:

-

Dissolve the diethyl tetrahydropyran-4,4-dicarboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2, which will precipitate the dicarboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic Acid

The final step in forming the core scaffold is a thermal decarboxylation. Heating the dicarboxylic acid, often in a high-boiling solvent like xylene or paraffin oil, removes one of the carboxylic acid groups as carbon dioxide.[1][3]

-

Experimental Protocol:

-

Suspend tetrahydropyran-4,4-dicarboxylic acid in xylene.

-

Heat the mixture to 120-130°C.[1] The evolution of carbon dioxide will be observed.

-

Maintain this temperature until gas evolution ceases.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield crude tetrahydropyran-4-carboxylic acid, which can be purified by recrystallization.

-

Functionalization at the C4 Position

With the core structure in hand, the next phase involves introducing the hydroxyl and then the methanesulfonyl group at the C4 position.

Step 4: Esterification of Tetrahydropyran-4-carboxylic Acid

To facilitate the subsequent α-hydroxylation, the carboxylic acid must first be protected, typically as a methyl ester. This is a standard procedure using thionyl chloride and methanol.[4]

-

Experimental Protocol:

-

Dissolve tetrahydropyran-4-carboxylic acid in anhydrous methanol and cool the solution in an ice bath.

-

Add thionyl chloride (SOCl₂) dropwise with stirring.

-

Remove the ice bath and heat the mixture to reflux for 3-4 hours.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield methyl tetrahydropyran-4-carboxylate.

-

Step 5: α-Hydroxylation to Methyl 4-hydroxyoxane-4-carboxylate

This is a critical step requiring the formation of an enolate followed by oxidation. Lithium diisopropylamide (LDA) is a suitable strong, non-nucleophilic base for generating the enolate of the ester. The resulting enolate is then quenched with an electrophilic oxygen source, such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to install the hydroxyl group at the C4 position, yielding Methyl 4-hydroxyoxane-4-carboxylate[5].

-

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Add a solution of methyl tetrahydropyran-4-carboxylate in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78°C to ensure complete enolate formation.

-

Add a solution of MoOPH in THF to the enolate solution.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

Purify the product by column chromatography.

-

Final Transformations to Yield the Target Molecule

The final steps involve converting the newly installed hydroxyl group into the desired mesylate and then deprotecting the carboxylic acid.

Step 6: Mesylation of Methyl 4-hydroxyoxane-4-carboxylate

The conversion of the tertiary alcohol to a mesylate is achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. This reaction converts the poor leaving group (-OH) into an excellent one (-OMs), a key feature of the target molecule.[6]

-

Experimental Protocol:

-

Dissolve the methyl 4-hydroxyoxane-4-carboxylate precursor in anhydrous dichloromethane (DCM) or pyridine and cool to 0°C.

-

Add triethylamine (if using DCM) followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0°C for 2-4 hours.

-

Quench the reaction by adding cold water.

-

Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield methyl 4-methanesulfonyloxane-4-carboxylate.

-

Step 7: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid. A standard saponification using lithium hydroxide (LiOH) is effective for this transformation.[4]

-

Experimental Protocol:

-

Dissolve the mesylated ester in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide and stir at room temperature for 12-24 hours.

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl.

-

Extract the final product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield this compound.

-

Summary and Outlook

The synthetic pathway detailed in this guide offers a logical and robust approach to this compound. By leveraging well-established reactions, from the initial cyclization to the final hydrolysis, this multi-step synthesis provides a reliable method for accessing this valuable and highly functionalized building block. The protocols provided are based on analogous transformations and should be optimized for each specific substrate and scale. The successful synthesis of this target molecule will provide the research community with a new tool for the development of novel therapeutics and complex chemical entities.

References

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

-

Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. (2014). Molecules, 19(8), 12386-12402. [Link]

- US Patent 5,580,994A. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2013). Marine Drugs, 11(3), 727-765. [Link]

- US Patent Application 2008/0306287A1. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

This compound (C7H12O5S). (n.d.). PubChem. [Link]

-

Methyl 4-hydroxyoxane-4-carboxylate. (n.d.). PubChem. [Link]

-

1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (2002). Organic Syntheses, 79, 212. [Link]

-

Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 3. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4-hydroxyoxane-4-carboxylate | C7H12O4 | CID 13860557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 4-Methanesulfonyloxane-4-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methanesulfonyloxane-4-carboxylic acid, a bifunctional heterocyclic compound with significant potential in medicinal chemistry and drug development. In the absence of extensive direct experimental data, this guide synthesizes information from analogous structures and computational predictions to offer a detailed profile of its physicochemical properties, including acidity (pKa), lipophilicity (logP), solubility, and melting point. A plausible synthetic route is proposed, complete with a step-by-step experimental protocol. Furthermore, this guide delves into the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) of the molecule. Finally, the potential applications of this compound in drug discovery are explored, with a focus on its role as a structural scaffold and a bioisostere. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction

Heterocyclic scaffolds are cornerstones in the design of novel therapeutics, with the oxane (tetrahydropyran) ring being a particularly favored motif due to its ability to improve pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. This compound (CAS Number: 1247919-19-2) is a molecule of interest, incorporating both a carboxylic acid and a methanesulfonyl group on a conformationally restricted oxane ring.[2] This unique arrangement of functional groups suggests its utility as a versatile building block in the synthesis of complex pharmaceutical agents. The carboxylic acid provides a handle for amide bond formation or salt formation, while the highly polar and electron-withdrawing methanesulfonyl group can modulate acidity, solubility, and interactions with biological targets.[3] This guide aims to provide a thorough technical understanding of this compound, laying the groundwork for its application in research and development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery, influencing everything from its interaction with biological targets to its pharmacokinetic behavior. Due to a scarcity of direct experimental data for this compound, the following sections provide predicted values and discuss the underlying principles governing these properties.

Table 1: Predicted and Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₂O₅S | PubChem |

| Molecular Weight | 208.23 g/mol | PubChem |

| CAS Number | 1247919-19-2 | Sigma-Aldrich[4] |

| Predicted XLogP | -0.6 | PubChemLite[5] |

| Predicted pKa | ~3.5 - 4.0 | Inferred |

| Predicted Aqueous Solubility | Moderately Soluble | Inferred |

| Predicted Melting Point | High | Inferred |

Acidity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound possesses a carboxylic acid moiety, the acidity of which is significantly influenced by the presence of the adjacent electron-withdrawing methanesulfonyl group.

Causality Behind pKa: The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect withdraws electron density from the carboxylate group, stabilizing the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid, resulting in a lower pKa value compared to an unsubstituted carboxylic acid on a similar ring system. For instance, the pKa of acetic acid is approximately 4.76, while the presence of electron-withdrawing groups can lower this value significantly.[6] It is therefore predicted that the pKa of this compound will be in the range of 3.5 to 4.0.

Experimental Protocol for pKa Determination (Potentiometric Titration):

A standard and reliable method for the experimental determination of pKa is potentiometric titration.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the results can be extrapolated to aqueous conditions.

-

Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Analysis: Record the pH after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). Sophisticated software can be used to determine the precise pKa value from the titration data.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter in drug design, influencing a drug's absorption, distribution, and ability to cross cell membranes. The predicted XLogP for this compound is -0.6, indicating that the compound is hydrophilic.[5]

Causality Behind LogP: The hydrophilic nature of this molecule is a consequence of the presence of highly polar functional groups: the carboxylic acid and the methanesulfonyl group. Both groups are capable of forming hydrogen bonds with water. The oxane ring also contributes to the polarity of the molecule due to the presence of the ether oxygen. While the hydrocarbon backbone of the oxane ring is nonpolar, the overall polarity of the functional groups dominates, leading to a negative LogP value.

Solubility

Aqueous solubility is a critical factor for drug candidates, as poor solubility can lead to low bioavailability. Carboxylic acids with a low number of carbon atoms are generally soluble in water.[7] The presence of the polar methanesulfonyl group and the oxane ring is expected to further enhance the aqueous solubility of this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point

The melting point of a compound is an indicator of the strength of the intermolecular forces in its crystal lattice. For this compound, a relatively high melting point is anticipated.

Causality Behind Melting Point: The strong intermolecular forces contributing to a high melting point are primarily hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the sulfonyl group. Carboxylic acids are known to form strong hydrogen-bonded dimers, which significantly increases the energy required to break the crystal lattice.[8] The rigid structure of the oxane ring also allows for efficient crystal packing.

Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Bromo-oxane-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydropyran-4-carboxylic acid in a suitable solvent such as carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid (HBr).

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination at the alpha-carbon. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 4-Bromo-oxane-4-carboxylic acid from the previous step in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Nucleophilic Substitution: Add sodium methanesulfinate (NaSO₂CH₃) to the solution. Heat the reaction mixture to a temperature that facilitates the nucleophilic substitution, typically in the range of 80-100 °C.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into water. Acidify the aqueous solution with a dilute strong acid (e.g., 1 M HCl) to protonate the carboxylic acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization.

Spectroscopic Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques. The expected key features in each spectrum are detailed below.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the C-H bonds of the oxane ring and the methyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1725 cm⁻¹.[10]

-

S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfone group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

-

C-O Stretch: An absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the C-O-C ether linkage in the oxane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This peak will disappear upon the addition of D₂O.

-

Oxane Ring Protons: The protons on the oxane ring will appear as complex multiplets in the region of approximately 3.5-4.5 ppm for the protons adjacent to the ether oxygen and 1.5-2.5 ppm for the other ring protons.

-

Methyl Protons (-SO₂CH₃): A sharp singlet corresponding to the three protons of the methyl group will be observed, likely in the range of 2.8-3.2 ppm.

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm.

-

Oxane Ring Carbons: The carbons of the oxane ring will show signals in the range of approximately 60-80 ppm for the carbons adjacent to the ether oxygen and 20-40 ppm for the other carbons. The quaternary carbon attached to the sulfonyl and carboxyl groups will have a distinct chemical shift.

-

Methyl Carbon (-SO₂CH₃): A signal for the methyl carbon will appear in the range of 40-50 ppm.

Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) may be observed. The fragmentation pattern is expected to be complex, with characteristic losses including:

-

Loss of the carboxylic acid group (-COOH): A fragment corresponding to [M-45]⁺.

-

Loss of the methanesulfonyl group (-SO₂CH₃): A fragment corresponding to [M-79]⁺.

-

Fragmentation of the oxane ring: Cleavage of the oxane ring can lead to various smaller fragments.[11]

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel drug candidates.

Scaffold for Novel Chemical Entities

The conformationally rigid oxane ring can serve as a scaffold to orient the carboxylic acid and methanesulfonyl groups in a defined three-dimensional space. This allows for precise interactions with the binding sites of biological targets such as enzymes and receptors. The carboxylic acid can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).

Bioisosteric Replacement

The methanesulfonyl group can act as a bioisostere for other functional groups. For instance, the sulfone moiety is sometimes used as a non-ionizable replacement for a carboxylic acid, which can improve a compound's pharmacokinetic properties by reducing its acidity and potential for metabolic liabilities.[12][13] The presence of both a carboxylic acid and a sulfone in this compound allows for the exploration of these bioisosteric relationships in a drug design program.

Modulation of Physicochemical Properties

The incorporation of the highly polar sulfonyl group can significantly impact a molecule's physicochemical properties. It can increase aqueous solubility, which is often a desirable trait for drug candidates.[3] The strong hydrogen bond accepting capacity of the sulfone can also lead to enhanced binding affinity with biological targets.[3]

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. While direct experimental data on its physicochemical properties are limited, a comprehensive profile can be inferred from its structural features and by comparison with analogous compounds. The presence of a carboxylic acid and a methanesulfonyl group on a rigid oxane scaffold provides a unique combination of functionalities that can be exploited to design novel therapeutics with improved physicochemical and pharmacokinetic properties. The proposed synthetic route and the discussion of its expected spectroscopic characteristics provide a solid foundation for researchers to synthesize and characterize this compound. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective medicines.

References

-

Application of Sulfonyl in Drug Design. (2025). ResearchGate. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

- Sheridan, R. P. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 119(21), 11503–11548.

-

PubChemLite. (n.d.). This compound (C7H12O5S). Retrieved from [Link]

- Yan, A., & Gasteiger, J. (2003). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Chemical Information and Computer Sciences, 43(2), 429–434.

- Delgado, E. J., & De La Rosa, M. A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

- Yalkowsky, S. H., & Myrdal, P. B. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(1), 70–76.

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

- Karanam, S., & Challa, S. (2020). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 59(39), 17354–17365.

-

Semantic Scholar. (n.d.). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Retrieved from [Link]

-

Reachem. (2024, September 23). Applications of Heterocyclic Compounds in Pharmaceuticals. Retrieved from [Link]

-

MDPI. (n.d.). Molecules | Special Issue : Heterocyclic Compounds in Drug Discovery and Their Medical Applications. Retrieved from [Link]

-

ResearchGate. (2025). Development of Quantitative Structure-Property Relationship Models for Early ADME Evaluation in Drug Discovery. 1. Aqueous Solubility. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]

- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

- ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17046–17056.

-

Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

- Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

PubMed. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Retrieved from [Link]

- ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 110-121.

-

National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Retrieved from [Link]

-

ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

-

R Discovery. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

PubMed. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Retrieved from [Link]

- INFRARED SPECTROSCOPY (IR). (n.d.).

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

Slideshare. (n.d.). Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus. Retrieved from [Link]

-

Slideshare. (n.d.). Sulphonamides and Sulfone | PPTX. Retrieved from [Link]

- Who we serve. (2016, June 7). Recent Advances in the Synthesis of Sulfones.

-

ResearchGate. (n.d.). Various methods for the synthesis of sulfones. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Video]. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 8. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation and Characterization of 4-Methanesulfonyloxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery.[1][2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[1][3] The incorporation of an oxetane moiety can significantly enhance the physicochemical properties of a drug candidate, leading to improved aqueous solubility, metabolic stability, and target selectivity.[4][5] These improvements can translate to better pharmacokinetic profiles and a lower attrition rate for drug candidates in clinical trials.[4] The title compound, 4-Methanesulfonyloxane-4-carboxylic acid, combines this privileged oxetane scaffold with a carboxylic acid, a common pharmacophore, and a methanesulfonyl (mesyl) group, a versatile functional group often used to modify a molecule's properties or as a reactive handle for further chemical transformations. This guide provides a comprehensive overview of the proposed synthesis, purification, and detailed structural characterization of this novel compound.

Proposed Synthesis and Purification

Diagram of Proposed Synthetic Workflow

Caption: A proposed two-step synthesis followed by purification for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 4-methanesulfonyloxane-4-carboxylate

This procedure is based on standard mesylation protocols for tertiary alcohols.[6][7][8][9]

-

To a solution of methyl 4-hydroxyoxane-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).[7]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution over 5-10 minutes.[7][8]

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be allowed to warm to room temperature.[7]

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-methanesulfonyloxane-4-carboxylate.

Step 2: Synthesis of this compound

This step involves the saponification of the methyl ester.

-

Dissolve the crude methyl 4-methanesulfonyloxane-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 - 2.0 eq.) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar organic solvent like hexane to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent such as ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

Experimental Protocol: Purification

Due to the polar nature of the carboxylic acid and the presence of the sulfonate ester, reversed-phase flash chromatography is a suitable method for purification.[10]

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

-

Load the solution onto a C18 reversed-phase silica gel column.

-

Elute the compound using a gradient of water (containing 0.1% formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) and acetonitrile.[10]

-

Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

The remaining aqueous solution can be freeze-dried to yield the purified this compound.

Alternatively, purification can be achieved through acid-base extraction.[11][12]

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Extract with a weak base such as a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move to the aqueous layer.

-

Separate the aqueous layer and wash it with fresh ethyl acetate to remove any neutral impurities.

-

Cool the aqueous layer in an ice bath and re-acidify with dilute HCl to precipitate the product.

-

Extract the pure product back into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified acid.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound.

Diagram of Structural Analysis Workflow

Caption: A multi-technique approach for the definitive structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, would provide a wealth of structural information.

¹H NMR Spectroscopy

-

Methanesulfonyl Protons (-SO₂CH₃): A sharp singlet is expected around δ 3.0-3.3 ppm, corresponding to the three equivalent protons of the methyl group.

-

Oxane Protons (-CH₂-): The protons on the oxane ring are diastereotopic and will likely appear as complex multiplets. Based on data for similar oxetane structures, the protons adjacent to the oxygen atom (positions 2 and 6) are expected to be in the range of δ 3.5-4.7 ppm.[13] The other methylene protons (positions 3 and 5) would likely resonate further upfield.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically δ > 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Methanesulfonyl Carbon (-SO₂CH₃): A signal for the methyl carbon is expected in the range of δ 35-45 ppm.

-

Quaternary Carbon (C4): The carbon atom bearing the carboxylic acid and methanesulfonyloxy group is expected to be significantly downfield due to the electron-withdrawing nature of these groups.

-

Oxane Carbons (-CH₂-): The carbons of the oxane ring adjacent to the oxygen atom (C2 and C6) would appear in the range of δ 60-75 ppm. The other methylene carbons (C3 and C5) would be further upfield.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will be the most downfield signal, typically appearing in the range of δ 170-185 ppm.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound, as well as providing structural information through fragmentation patterns.[14][15]

High-Resolution Mass Spectrometry (HRMS)

HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₁₂O₅S). Common adducts to look for in positive ion mode would be [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.[16] In negative ion mode, [M-H]⁻ would be the predominant ion.

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis of the parent ion will reveal characteristic fragmentation patterns.

-

Loss of the Mesyl Group: A common fragmentation pathway for sulfonate esters is the loss of the methanesulfonyloxy group or related fragments.[17][18]

-

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is a characteristic fragmentation for carboxylic acids.

-

Oxane Ring Fragmentation: The strained oxetane ring may undergo characteristic ring-opening or fragmentation pathways.

X-ray Crystallography

For a definitive, unambiguous three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[19]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, acetone/water).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[20][21]

Data Summary

The following tables summarize the expected and predicted analytical data for this compound.

Table 1: Predicted NMR Data

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| -SO₂CH ₃ | 3.1 (s, 3H) | 40 |

| -O-C H₂- (C2, C6) | 3.8 - 4.5 (m, 4H) | 65 - 70 |

| -C H₂- (C3, C5) | 2.0 - 2.5 (m, 4H) | 30 - 35 |

| -COOH | >10 (br s, 1H) | - |

| C 4 | - | >80 |

| -C OOH | - | 175 |

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Technique |

| [M+H]⁺ | C₇H₁₃O₅S⁺ | 209.0478 | HRMS (Positive Ion Mode) |

| [M+Na]⁺ | C₇H₁₂O₅SNa⁺ | 231.0297 | HRMS (Positive Ion Mode) |

| [M-H]⁻ | C₇H₁₁O₅S⁻ | 207.0333 | HRMS (Negative Ion Mode) |

Note: Calculated m/z values are for the monoisotopic mass.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and detailed structural characterization of this compound. By leveraging established synthetic methodologies and a suite of modern analytical techniques, researchers can confidently prepare and validate the structure of this novel compound. The insights gained from such studies are invaluable for the rational design of new therapeutic agents, underscoring the importance of the oxetane motif in contemporary drug discovery.[4][5]

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1869. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345–12373. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(29), 4914–4944. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]

-

ACS Publications. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry. [Link]

-

PubMed. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

-

Drug Development & Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

ACS Publications. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry. [Link]

-

ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

-

Agilent. Agilent Workflows for Pharmaceutical Small Molecule Development. [Link]

-

UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

-

ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

-

Erowid. (2006). Synthesis of Mesylates From Alcohols. [Link]

-

ChemRxiv. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

PubChemLite. This compound (C7H12O5S). [Link]

-

NIH. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

-

Erowid. (2006). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [Link]

-

Chem-Space. 3-aMino-oxetane-3-carboxylic acid Methyl ester(1363383-31-6) 1H NMR spectrum. [Link]

-

Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. [Link]

- Google Patents. (2014).

-

ACS Publications. (2020). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]

-

ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

ResearchGate. X‐ray diffraction structure analysis of oxetane 5 e.[7]. [Link]

-

YouTube. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. [Link]

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

-

ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

-

RSC Publishing. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. [Link]

-

PubChem. 4-(3-Methanesulfonylphenyl)oxane-4-carboxylic acid. [Link]

-

PubChem. Methyl 4-hydroxyoxane-4-carboxylate. [Link]

-

HMDB. Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). [Link]

-

PubChem. 4-Hydroxycyclohexanecarboxylic acid. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [erowid.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 10. teledyneisco.com [teledyneisco.com]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. Small Molecules Analysis & QC [sigmaaldrich.com]

- 16. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methanesulfonyloxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methanesulfonyloxane-4-carboxylic acid (C₇H₁₂O₅S), a bifunctional molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document synthesizes predicted data and established spectroscopic principles for its constituent functional groups. It serves as a robust reference for the identification, characterization, and quality control of this compound and structurally related compounds. This guide is structured to provide not just data, but a foundational understanding of the spectroscopic signatures inherent to the molecule's unique architecture, thereby upholding the principles of scientific integrity and expertise.

Introduction and Molecular Structure

This compound is a unique chemical entity featuring a saturated six-membered oxane (tetrahydropyran) ring.[1] Crucially, the C4 position of this ring is a quaternary carbon, substituted with both a carboxylic acid (-COOH) group and a methanesulfonyl (-SO₂CH₃) group. This dual functionality on a conformationally restricted scaffold makes it a valuable building block in drug discovery and materials science. The methanesulfonyl group can act as a potent hydrogen bond acceptor or a leaving group, while the carboxylic acid provides a handle for amide coupling, esterification, or salt formation.

The structural features of this compound dictate its spectroscopic properties. The oxane ring provides a scaffold of methylene protons and carbons, the quaternary carbon is a key feature in ¹³C NMR, the carboxylic acid has characteristic IR and NMR signals, and the methanesulfonyl group presents distinct resonances and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure. The data presented below are predicted values based on established chemical shift ranges for analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methanesulfonyl group, the oxane ring protons, and the acidic proton of the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Oxane Ring Protons (-CH₂-O-) | 3.5 - 4.5 | Multiplet | 4H |

| Methanesulfonyl (-SO₂CH₃) | 3.1 - 3.3 | Singlet | 3H |

| Oxane Ring Protons (-CH₂-C-) | 1.8 - 2.5 | Multiplet | 4H |

Interpretation and Causality:

-

Carboxylic Acid Proton (δ 10.0 - 13.0): The proton of the carboxylic acid is highly deshielded due to the electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad singlet at a very downfield chemical shift.

-

Oxane Ring Protons adjacent to Oxygen (δ 3.5 - 4.5): The protons on the carbons adjacent to the ring oxygen (C2 and C6) are deshielded by the electronegative oxygen atom, leading to their appearance in the 3.5 - 4.5 ppm region.[1]

-

Methanesulfonyl Protons (δ 3.1 - 3.3): The methyl protons of the methanesulfonyl group are adjacent to a strongly electron-withdrawing sulfonyl group, causing a significant downfield shift to the 3.1 - 3.3 ppm range.

-

Oxane Ring Protons adjacent to the Quaternary Carbon (δ 1.8 - 2.5): The protons on the carbons adjacent to the C4 quaternary center (C3 and C5) are in a more typical aliphatic region, but are still influenced by the neighboring electron-withdrawing groups.

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be instrumental in confirming the carbon framework, especially the presence of the quaternary carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 185 |

| Quaternary Carbon (C -SO₂CH₃, C -COOH) | 80 - 95 |

| Oxane Ring Carbons (-C H₂-O-) | 65 - 75 |

| Methanesulfonyl (-SO₂C H₃) | 40 - 50 |

| Oxane Ring Carbons (-C H₂-C-) | 30 - 40 |

Interpretation and Causality:

-

Carbonyl Carbon (δ 170 - 185): The carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for carbonyls.[2]

-

Quaternary Carbon (δ 80 - 95): This carbon is attached to four non-hydrogen atoms, including two electronegative groups (sulfonyl and carboxyl). This will result in a substantial downfield shift. Its identification will be confirmed by its lack of a signal in a DEPT-135 experiment.

-

Oxane Ring Carbons adjacent to Oxygen (δ 65 - 75): Similar to their attached protons, these carbons are deshielded by the adjacent oxygen atom.

-

Methanesulfonyl Carbon (δ 40 - 50): The methyl carbon of the methanesulfonyl group is deshielded by the sulfonyl group.

-

Oxane Ring Carbons adjacent to the Quaternary Carbon (δ 30 - 40): These carbons are in a typical aliphatic region, shifted slightly downfield due to the proximity of the electron-withdrawing substituents at C4.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aliphatic | 3000 - 2850 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong |

| S=O Asymmetric Stretch | Sulfonyl | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | Sulfonyl | 1150 - 1120 | Strong |

| C-O Stretch | Ether and Carboxylic Acid | 1320 - 1000 | Strong |

Interpretation and Causality:

-

O-H Stretch (3300 - 2500 cm⁻¹): The O-H stretch of a carboxylic acid is one of the most recognizable bands in IR spectroscopy. Its extreme broadness is due to strong hydrogen bonding, often as a dimer.[3]

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

-

S=O Stretches (1350 - 1300 cm⁻¹ and 1150 - 1120 cm⁻¹): The sulfonyl group gives rise to two very strong and distinct stretching vibrations, an asymmetric and a symmetric stretch. These are highly characteristic and confirmatory for the presence of the methanesulfonyl group.[4]

-

C-O Stretches (1320 - 1000 cm⁻¹): This region will contain strong absorptions from the C-O single bond stretching of the oxane ring's ether linkage and the C-O bond of the carboxylic acid.

Caption: Correlation of functional groups in this compound with their expected IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 207.0333 | Molecular ion in negative mode |

| [M+H]⁺ | 209.0478 | Molecular ion in positive mode |

| [M+Na]⁺ | 231.0298 | Sodium adduct |

| [M-COOH]⁺ | 163.0580 | Loss of the carboxylic acid group |

| [M-SO₂CH₃]⁺ | 129.0552 | Loss of the methanesulfonyl group |

Data predicted by PubChem.[5]

Interpretation and Causality:

-

Molecular Ion: The detection of ions corresponding to the exact mass of the molecule (or its protonated/deprotonated forms) is the primary method for confirming the molecular formula.

-

Fragmentation: In tandem MS (MS/MS), fragmentation of the molecular ion would be expected. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da) or the methanesulfonyl group (a loss of 79 Da). The relative abundance of these fragments would provide insight into the lability of these groups. The loss of SO₂ (64 Da) is also a common fragmentation pathway for sulfonate esters.[6]

Proposed Synthetic Pathway and Experimental Protocols

Synthetic Workflow

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aaqr.org [aaqr.org]

Solubility and Stability of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic Acid in Organic Solvents: A Comprehensive Technical Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes field-proven insights with rigorous scientific principles to offer researchers and drug development professionals a practical framework for handling this compound. We will explore the fundamental physicochemical properties that govern its behavior in various organic solvents, present detailed protocols for solubility and stability assessment, and discuss the mechanistic underpinnings of its degradation pathways. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results critical for process development and optimization.

Introduction: The Role of Sulfonate Esters in Pharmaceutical Development

4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid belongs to the class of sulfonate esters, specifically a mesylate. The methanesulfonyloxy group is an excellent leaving group, making this molecule a valuable intermediate for introducing the cyclohexanecarboxylic acid moiety via nucleophilic substitution reactions. Its utility is prominent in the synthesis of complex active pharmaceutical ingredients (APIs), where precise control over reactivity and solubility is paramount.

However, the very reactivity that makes this intermediate useful also presents significant challenges in terms of its stability. It is susceptible to degradation through hydrolysis and nucleophilic attack, particularly in protic or impure solvents. Furthermore, its bifunctional nature—containing both a polar carboxylic acid and a bulky sulfonate ester on a non-polar cyclohexane ring—results in complex solubility behavior. Understanding these characteristics is not merely an academic exercise; it is a critical requirement for developing robust, scalable, and safe manufacturing processes. This guide provides the foundational knowledge and experimental workflows to master the handling of this pivotal, yet sensitive, chemical intermediate.

Physicochemical Properties and Their Implications

The solubility and stability of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid are dictated by its molecular structure.

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding, both as a donor and an acceptor. This confers solubility in polar, protic solvents (e.g., alcohols) and aprotic hydrogen-bond acceptors (e.g., DMSO, DMF). Its acidic nature also means its ionization state, and therefore solubility, can be influenced by the presence of basic or acidic impurities.

-

Methanesulfonyloxy Group (-OSO₂CH₃): The mesylate group is a potent leaving group, making the C-O bond it is attached to electrophilic and susceptible to nucleophilic attack. This is the primary site of reactivity and instability.

-

Cyclohexane Ring: The non-polar, rigid cyclohexane scaffold limits solubility in highly polar solvents while favoring solubility in less polar organic media like ethers and chlorinated solvents.

The interplay between the polar functional groups and the non-polar ring creates a molecule with moderate polarity, requiring a careful selection of solvents to achieve desired concentrations for reactions or purification.

Quantitative Solubility Assessment

A precise understanding of solubility is essential for process design, including reaction concentration, crystallization, and formulation. The following protocol outlines a standardized method for determining solubility using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Isothermal Shake-Flask Method

This method measures the equilibrium solubility of the compound in a solvent at a specific temperature.

Objective: To determine the saturation concentration (mg/mL) of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid in a panel of relevant organic solvents.

Materials:

-

4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid (purity >99%)

-

Selected organic solvents (HPLC grade): Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Isopropyl Alcohol (IPA), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Scintillation vials (20 mL) with Teflon-lined caps

-

Thermostatic shaker incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid to a scintillation vial (e.g., 100 mg). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 5.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required to reach equilibrium.

-

Sample Collection & Preparation: After equilibration, stop the agitation and allow the solid to settle for at least 2 hours in the thermostatic bath. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

HPLC Analysis: Analyze the diluted sample by a validated HPLC method to determine the concentration. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a typical starting point.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Solubility Data Summary

The following table presents expected solubility trends for 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid based on solvent properties. Actual experimental values should be populated using the protocol above.

| Solvent | Solvent Class | Expected Solubility (mg/mL) at 25°C | Rationale |

| Dichloromethane (DCM) | Chlorinated | Moderate | Good solubility for the non-polar ring, but limited by the polar functional groups. |

| Ethyl Acetate (EtOAc) | Ester | Moderate to High | Balances polarity and hydrogen bonding capability, often a good choice for compounds of moderate polarity. |

| Tetrahydrofuran (THF) | Ether | High | Excellent solvent for a wide range of polarities; can solvate both the ring and functional groups. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Polar nature interacts well with functional groups, but less effective for the non-polar core. |

| Isopropyl Alcohol (IPA) | Polar Protic | Moderate to High | Hydrogen bonding with the carboxylic acid enhances solubility. Risk of solvolysis at elevated temperatures. |

| Methanol (MeOH) | Polar Protic | Moderate | Similar to IPA but more polar. Higher risk of transesterification or solvolysis. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly effective polar aprotic solvent, excellent at solvating polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor, capable of dissolving a wide range of compounds. |

Workflow for Solubility Determination

Caption: Primary degradation pathways for the target compound.

Conclusion and Best Practices

The successful application of 4-(Methanesulfonyloxy)cyclohexane-1-carboxylic acid in pharmaceutical synthesis hinges on a robust understanding of its solubility and stability.

Key Recommendations:

-

Solvent Selection: For reactions, polar aprotic solvents like THF or EtOAc often provide a good balance of solubility and stability. For storage, a non-polar, aprotic solvent like Dichloromethane is preferable, provided water is rigorously excluded.

-

Avoid Protic Solvents: Protic solvents, especially at elevated temperatures, should be used with caution due to the high risk of solvolysis. If their use is unavoidable, reactions should be monitored closely for byproduct formation.

-

Control of Water Content: Water is a key antagonist to the stability of this compound. All solvents should be anhydrous, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

-

Temperature Management: Store the compound and its solutions at reduced temperatures (e.g., 2-8 °C) to minimize degradation rates. Avoid prolonged exposure to high temperatures during processing.

By implementing the rigorous experimental protocols and heeding the mechanistic insights detailed in this guide, researchers and process chemists can mitigate risks, optimize reaction conditions, and ensure the reliable use of this versatile chemical intermediate in the complex pathway of drug development.

References

The Therapeutic Potential of Oxane Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The oxane ring, a six-membered heterocyclic ether, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of oxane derivatives, with a focus on their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. We will delve into the mechanisms of action, present quantitative data for representative compounds, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of oxane-containing molecules in their research and development endeavors.

Introduction: The Oxane Scaffold in Medicinal Chemistry

The tetrahydropyran (oxane) ring is a ubiquitous structural motif in a vast array of biologically active compounds. Its conformational flexibility, ability to engage in hydrogen bonding through the ether oxygen, and its role as a bioisostere for other cyclic systems make it a highly attractive scaffold for the design of novel therapeutics. The incorporation of the oxane moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity. This guide will explore the multifaceted biological activities of oxane derivatives, highlighting their potential as lead compounds in drug discovery.

Anticancer Activity of Oxane Derivatives

A significant number of natural and synthetic oxane derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many oxane derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is tightly regulated by a cascade of proteins, including the Bcl-2 family and caspases. Bioactive oxane derivatives have been shown to modulate the expression of these proteins, leading to the initiation of the apoptotic cascade.

For instance, certain derivatives can down-regulate the expression of anti-apoptotic proteins like Bcl-2, while up-regulating pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Figure 1: Apoptosis induction by anticancer oxane derivatives.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected oxane derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Saikosaponin D | Human hepatocellular carcinoma (HepG2) | 2.5 | [1] |

| Oxadiazole Derivative 1 | Human colon carcinoma (HCT-116) | 8.55 | [2] |

| Oxadiazole Derivative 2 | Human lung carcinoma (NCI-H460) | 5.41 | [2] |

| Oxadiazole Derivative 3 | Human ovarian cancer (SKOV3) | 6.4 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Oxane derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the oxane derivative in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity of Oxane Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Oxane derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Several oxane derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Figure 3: Antiviral mechanisms of action of oxane derivatives.

Data Presentation: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected oxane derivatives. The EC50 value represents the concentration of the compound that inhibits viral replication by 50%.

| Compound | Virus | EC50 (µM) | Reference |

| Tetrahydrofuran Derivative 115 | HIV-1 | 0.0019 | [3] |

| Dibenzyl)diamino-2-propanol Derivative 31 | HIV | 0.1 - 1 | [4] |

| Dibenzyl)diamino-2-propanol Derivative 40 | HIV | 0.1 - 1 | [4] |

| NBD-14204 | HIV-1 | 0.24 - 0.9 | [5] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the cytopathic effect of a virus.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Complete cell culture medium

-

Oxane derivative to be tested

-

Overlay medium (e.g., containing low-melting-point agarose or carboxymethylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-